

# Detailed protocol for the synthesis of 3-Aminodihydrofuran-2(3H)-one hydrobromide.

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## Compound of Interest

Compound Name: 3-Aminodihydrofuran-2(3H)-one  
hydrobromide

Cat. No.: B145685

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## Application Note: Synthesis of 3-Aminodihydrofuran-2(3H)-one Hydrobromide

### Introduction

3-Aminodihydrofuran-2(3H)-one, also known as  $\alpha$ -amino- $\gamma$ -butyrolactone, is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. This document provides a detailed protocol for the synthesis of its hydrobromide salt, a stable crystalline solid, starting from the readily available amino acid L-methionine. The described method is a one-pot synthesis, which offers advantages in terms of operational simplicity and efficiency.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters of the synthesis protocol.

Parameter	Value	Reference
Starting Material	L-Methionine	
Final Product	(S)-3-Aminodihydrofuran-2(3H)-one hydrobromide	[1]
Molecular Formula	C <sub>4</sub> H <sub>8</sub> BrNO <sub>2</sub>	[1]
Molecular Weight	182.02 g/mol	[1]
Typical Yield	70-80%	Adapted from[2][3]
Purity	≥97%	[1]
Storage Conditions	-20°C, under nitrogen	[1]

## Experimental Protocol

This protocol is adapted from established methods for the synthesis of the corresponding hydrochloride salt.[2][3]

Materials:

- L-Methionine
- Dimethyl Sulfate
- Sulfuric Acid (98%)
- Sodium Hydroxide
- Hydrobromic Acid (48%)
- Methanol
- Water (Deionized)
- Ethanol
- Ethyl Acetate

#### Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer with heating mantle
- Thermometer
- Büchner funnel and flask
- Vacuum pump
- Rotary evaporator

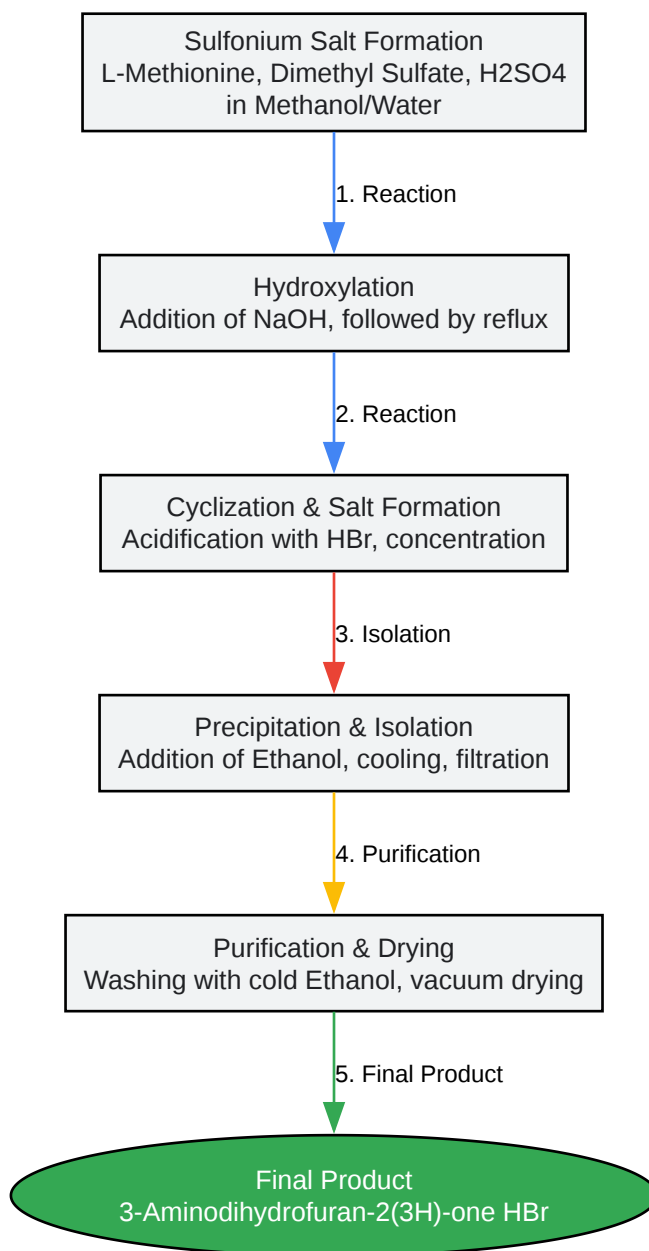
#### Procedure:

- Sulfonium Salt Formation:
  - In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer, add L-methionine (e.g., 0.1 mol), methanol (e.g., 50 mL), and water (e.g., 25 mL).
  - Cool the mixture in an ice bath to 0-5 °C.
  - Slowly add concentrated sulfuric acid (e.g., 0.1 mol) while maintaining the temperature below 10 °C.
  - After the addition is complete, add dimethyl sulfate (e.g., 0.09 mol) dropwise over 30 minutes, ensuring the temperature remains below 15 °C.
  - Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
- Hydroxylation:

- Cool the reaction mixture back to 0-5 °C in an ice bath.
- Slowly add a solution of sodium hydroxide (e.g., 0.3 mol) in water (e.g., 50 mL) dropwise, keeping the temperature below 20 °C.
- After the addition, heat the mixture to reflux (approximately 80-90 °C) for 3 hours.
- Cyclization and Salt Formation:
  - Cool the reaction mixture to room temperature.
  - Acidify the mixture to pH 1-2 by the slow addition of 48% hydrobromic acid.
  - Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the solvent.
  - Add ethanol (e.g., 100 mL) to the residue and stir. The product will precipitate.
  - Cool the suspension to 0-5 °C and stir for 1 hour to maximize precipitation.
- Purification:
  - Collect the solid product by vacuum filtration using a Büchner funnel.
  - Wash the filter cake with cold ethanol (2 x 20 mL).
  - Dry the product under vacuum to obtain **3-Aminodihydrofuran-2(3H)-one hydrobromide** as a white to off-white solid.

## Visualizations

Experimental Workflow Diagram



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Caption: One-pot synthesis workflow for **3-Aminodihydrofuran-2(3H)-one hydrobromide**.

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## References

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